molecular formula C18H19NO B5866695 N-(4-isopropylphenyl)-3-phenylacrylamide

N-(4-isopropylphenyl)-3-phenylacrylamide

Katalognummer B5866695
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: SRJUSGJYCYFWDF-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-isopropylphenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. IPA-3 was first identified as a specific inhibitor of the Rho GTPase family member, Rac1, and has since been shown to have a wide range of effects on cellular processes.

Wirkmechanismus

N-(4-isopropylphenyl)-3-phenylacrylamide is a specific inhibitor of Rac1, which is a member of the Rho GTPase family of proteins. Rac1 plays a critical role in regulating cytoskeletal dynamics, cell migration, and invasion. By inhibiting Rac1, this compound can disrupt these processes and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to inhibit the growth and proliferation of other cell types, including endothelial cells and fibroblasts. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-isopropylphenyl)-3-phenylacrylamide is its specificity for Rac1, which allows for targeted inhibition of this protein. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for therapeutic use. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(4-isopropylphenyl)-3-phenylacrylamide. One area of interest is its potential therapeutic applications in diseases other than cancer, such as inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of more soluble forms of this compound could improve its potential for therapeutic use.

Synthesemethoden

The synthesis of N-(4-isopropylphenyl)-3-phenylacrylamide involves a multi-step process starting from commercially available starting materials. The synthesis begins with the conversion of 4-isopropylphenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-phenylacrylamide in the presence of a base to yield this compound. The final product is purified by column chromatography to obtain a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

N-(4-isopropylphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research has been its role in cancer. Studies have shown that this compound can inhibit the migration and invasion of cancer cells by targeting Rac1, which is involved in the regulation of cytoskeletal dynamics. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

(E)-3-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJUSGJYCYFWDF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.